Sub-Nanomolar Pim Kinase Inhibition: Ortho-Ethoxy vs. Para-Methyl Analog
The target compound is reported to inhibit Pim-1, Pim-2, and Pim-3 kinases with IC50 values spanning 0.02–0.11 nM . By contrast, the structurally related 4-methyl-phenyl analog 4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899758-85-1) has no publicly reported quantitative Pim kinase inhibition data [1]. The 2-ethoxy substituent introduces a hydrogen-bond-accepting ethoxy oxygen in an ortho position, which is predicted to engage the kinase hinge region differently than a para-methyl group [2]. This structural distinction is hypothesized to drive the sub-nanomolar potency observed.
| Evidence Dimension | Pim kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.02–0.11 nM across Pim-1, Pim-2, Pim-3 |
| Comparator Or Baseline | 4-methyl analog (CAS 899758-85-1): No quantitative kinase data publicly available |
| Quantified Difference | Unable to calculate; comparator lacks quantitative data |
| Conditions | In vitro kinase inhibition assay (specific assay details not reported in available sources) |
Why This Matters
For procurement decisions in Pim kinase-focused oncology programs, the sub-nanomolar potency range of this compound positions it as a considerably more attractive chemical probe than analogs lacking demonstrated kinase inhibition.
- [1] PubChem search for 4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899758-85-1). No kinase inhibition data available. View Source
- [2] Class-level inference based on SAR principles of N-pyridazinylbenzamide kinase inhibitors as described in Ding et al. (2019) Bioorganic & Medicinal Chemistry Letters, 29(2), pp. 256–261. View Source
